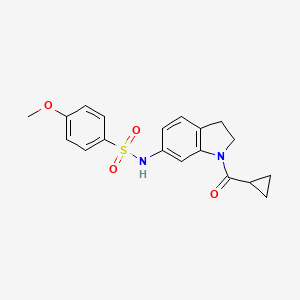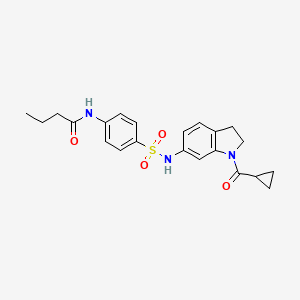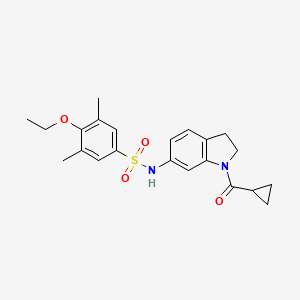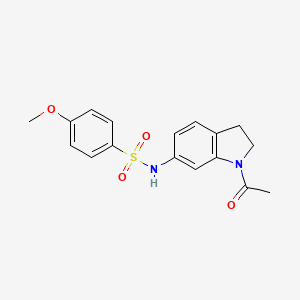
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide
説明
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide, also known as CTK7A, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide is complex and not fully understood. It has been shown to inhibit the activity of protein kinase A, a key enzyme involved in many cellular processes including cell growth, proliferation, and differentiation. This inhibition leads to changes in the phosphorylation state of various proteins, which can ultimately affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis, as well as modulate the expression of various genes involved in cell cycle regulation and DNA repair. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may make it a useful therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its specificity for protein kinase A. This compound has been shown to be a highly selective inhibitor of this enzyme, which makes it a useful tool for studying the role of protein kinase A in various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
将来の方向性
There are many potential future directions for the study of N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide. One area of research that has received increasing attention in recent years is the development of novel therapeutics for the treatment of cancer. This compound has shown promise as a potential anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, the use of this compound as a fluorescent probe for the detection of protein kinase A activity may have applications in the development of new diagnostic tools for various diseases. Finally, further investigation into the biochemical and physiological effects of this compound may reveal new insights into the molecular mechanisms underlying various cellular processes.
科学的研究の応用
N-(1-acetylindolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein kinase A activity, as a tool for studying the molecular mechanisms of cancer cell proliferation and apoptosis, and as a potential therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)18-11-15(24-2)6-7-17(18)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXBFSFTXRFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



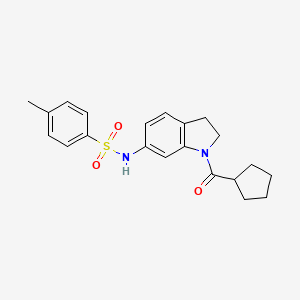

![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202534.png)
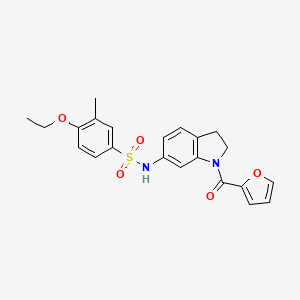
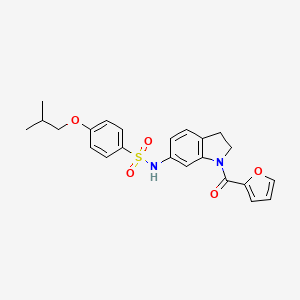
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)
